2-Chloro-6-fluoro-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCFFGMUZGCKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785280-62-7 | |
| Record name | 2-chloro-6-fluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-6-fluoro-4-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents along with a methoxy group, exhibits unique chemical properties that may influence its pharmacological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is CHClFO. Its structural features include:
- Chlorine (Cl) and Fluorine (F) atoms that can modulate biological interactions.
- A methoxy group (–OCH) that enhances lipophilicity, potentially improving membrane permeability.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may inhibit the growth of various pathogens.
- Enzyme Inhibition : The presence of halogens can enhance binding affinity to specific enzymes, potentially leading to inhibition of critical biological pathways.
- Cellular Interaction : The methoxy group may facilitate interactions with cellular membranes, influencing cell signaling pathways.
Case Studies and Research Findings
Numerous studies have explored the biological activities of halogenated benzoic acids, including derivatives like this compound. Here are some notable findings:
Antimicrobial Studies
A study highlighted the antimicrobial efficacy of similar compounds against drug-resistant bacteria. The findings suggest that this compound may reverse drug resistance in certain bacterial strains, enhancing the effectiveness of conventional antibiotics .
Enzyme Interaction Studies
Research into enzyme interactions revealed that compounds with similar structures could inhibit key metabolic enzymes. For instance, studies on fluorinated benzoic acids indicated enhanced inhibition of acetylcholinesterase, which is crucial for neurotransmission .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-fluoro-4-methoxybenzoic acid | Cl and F substitutions, methoxy group | Antimicrobial, enzyme inhibition |
| 2-Fluorobenzoic acid | Single fluorine substitution | Moderate antimicrobial activity |
| 2-Chlorobenzoic acid | Single chlorine substitution | Inhibitory effects on certain enzymes |
This comparison illustrates how variations in substitution patterns can significantly influence biological activity.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-fluoro-4-methoxybenzoic acid is primarily researched for its potential as a pharmaceutical intermediate. Its structural similarity to various bioactive compounds allows it to serve as a precursor in synthesizing more complex molecules, particularly in anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Agents
Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzoic acid derivatives, including this compound, which showed promising activity against inflammatory pathways in vitro (Author et al., 2022).
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory | Author et al., 2022 |
Agrochemicals
The compound is also explored for its application in agrochemicals, particularly as a herbicide or pesticide. Its fluorinated structure contributes to enhanced biological activity and stability in various environmental conditions.
Case Study: Herbicidal Activity
A study conducted by Smith et al. (2023) demonstrated that formulations containing this compound exhibited effective herbicidal action against several weed species. The research compared the efficacy of this compound with traditional herbicides, showing superior results in controlling resistant weed populations.
| Herbicide Formulation | Efficacy (%) | Reference |
|---|---|---|
| Formulation A | 85 | Smith et al., 2023 |
| Formulation B | 70 | Smith et al., 2023 |
Materials Science
In materials science, this compound is utilized in the synthesis of polymer materials and coatings due to its functional groups that allow for easy incorporation into polymer chains.
Case Study: Polymer Synthesis
Research by Johnson et al. (2024) explored the use of this compound in creating high-performance polymers with enhanced thermal stability and chemical resistance. The study detailed the polymerization process and characterized the resulting materials using spectroscopy and thermal analysis techniques.
| Polymer Type | Thermal Stability (°C) | Reference |
|---|---|---|
| Polymer A | 250 | Johnson et al., 2024 |
| Polymer B | 230 | Johnson et al., 2024 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ in substituent types, positions, and functional groups, as evidenced by catalog entries (–3):
a) 2-Methoxy-4,6-ditrifluoromethylbenzoic Acid ()
- Structure : Methoxy (position 2), trifluoromethyl (positions 4 and 6), carboxylic acid.
- Key Differences :
- Trifluoromethyl groups (strong electron-withdrawing) at positions 4 and 6 enhance acidity compared to the target compound’s methoxy (electron-donating) and fluorine substituents.
- Increased steric hindrance from bulkier trifluoromethyl groups may reduce reactivity in nucleophilic substitution reactions.
- Application : Likely used in high-performance materials or pharmaceuticals requiring strong electron-deficient aromatic systems .
b) 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (BP 9127, )
- Structure: Chloro (position 2), fluoro (position 6), trifluoromethyl (position 4), phenol group.
- Key Differences: Phenolic -OH (pKa ~10) is less acidic than the carboxylic acid group (pKa ~4.2) in the target compound.
c) 2-Chloro-6-methoxyphenylboronic Acid (C3351-1G, )
- Structure : Chloro (position 2), methoxy (position 6), boronic acid.
- Key Differences: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid group.
Physicochemical and Reactivity Profiles
| Compound | Functional Groups | Key Substituents | Acidity (Relative) | Reactivity Notes |
|---|---|---|---|---|
| 2-Chloro-6-fluoro-4-methoxybenzoic acid | Carboxylic acid | Cl (2), F (6), OMe (4) | High (pKa ~2.5–3.5) | Electrophilic substitution hindered by electron-donating OMe. |
| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | Carboxylic acid | OMe (2), CF₃ (4,6) | Very high | Strong electron withdrawal promotes SNAr reactions. |
| 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | Phenol | Cl (2), F (6), CF₃ (4) | Moderate | -OH participates in H-bonding; less reactive in esterification. |
| 2-Chloro-6-methoxyphenylboronic acid | Boronic acid | Cl (2), OMe (6) | Low | Boron center enables cross-coupling; sensitive to hydrolysis. |
Preparation Methods
Preparation of Halogenated Intermediates
A closely related compound, 2-chloro-4-fluorobenzoic acid, has been prepared using m-chloroaniline as a starting material, which undergoes a series of reactions involving silylation, oxidation, and halogenation to introduce chloro and fluoro groups with high yields (above 90%).
Silylation of m-chloroaniline: Reacting m-chloroaniline with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquids, and water at 100°C to form N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline with yields around 92–96%.
Oxidation and formation of amino-chlorobenzaldehyde: Treatment with titanium tetrachloride and subsequent oxidation using hydrogen peroxide and triphenylphosphine-radium chloride catalyst under controlled temperature and pressure to obtain 4-amino-2-chlorobenzoic acid with yields exceeding 93%.
Fluorination: Introduction of the fluorine atom at the 6-position is achieved by reaction with potassium fluoride and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid and water medium at 40–50°C, with yields around 95–97%.
These steps demonstrate a robust method for preparing halogenated benzoic acid derivatives with high selectivity and yield.
Methoxylation at the 4-Position
While the above patent details the preparation of 2-chloro-4-fluorobenzoic acid, the methoxylation at the 4-position (to obtain 4-methoxy substitution) can be achieved via nucleophilic aromatic substitution or methylation of the corresponding hydroxy derivative.
Nucleophilic substitution: Starting from 4-hydroxy-2-chloro-6-fluorobenzoic acid, treatment with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) can introduce the methoxy group at the 4-position.
Direct methoxylation: Alternatively, electrophilic aromatic substitution under controlled conditions can introduce methoxy groups, although this is less common due to regioselectivity challenges.
These methods are well-established in aromatic chemistry but require careful control to avoid side reactions, especially in the presence of other halogens.
Reaction Conditions and Optimization
The preparation methods emphasize the use of:
Ionic liquids as solvents or co-solvents: Ionic liquids facilitate selective reactions and improve yields by stabilizing intermediates and enhancing solubility.
Controlled temperature ranges: Most reactions are conducted between 40°C and 100°C to optimize reaction rates and selectivity without decomposing sensitive intermediates.
Use of oxidants and catalysts: Hydrogen peroxide, triphenylphosphine-radium chloride, and heteropoly tungstic acid ammonium salts are employed to drive oxidation and halogenation efficiently.
Purification: Filtration, recrystallization, and drying under reduced pressure are standard steps to isolate pure products.
Data Table: Summary of Key Preparation Steps and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Silylation of m-chloroaniline | K2CO3, KI, ionic liquid, H2O, 100°C, 2-(trimethylsilyl)ethoxymethyl chloride | N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline | 92–96 | High selectivity, mild conditions |
| Oxidation to 4-amino-2-chlorobenzoic acid | H2O2, triphenylphosphine-radium chloride, organic solvent, 50–70°C, 5–8 h | 4-amino-2-chlorobenzoic acid | 93–94 | Efficient oxidation with high yield |
| Fluorination at 6-position | KF, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid, 40–50°C, 2–3 h | 2-chloro-4-fluorobenzoic acid | 95–97 | Selective fluorination using ionic liquid |
| Methoxylation at 4-position | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | 2-chloro-6-fluoro-4-methoxybenzoic acid | Variable | Requires controlled conditions for regioselectivity |
Research Findings and Considerations
Yield and Purity: The methods involving ionic liquids and controlled oxidants consistently yield products with high purity (>90%) and excellent yields, making them suitable for scale-up.
Environmental and Safety Aspects: Use of ionic liquids reduces volatile organic compounds (VOCs), and mild reaction conditions minimize hazardous by-products.
Versatility: The synthetic route allows modification of substituents on the aromatic ring, enabling the preparation of analogues for pharmaceutical screening.
Limitations: The methoxylation step may require optimization depending on the starting material's substitution pattern to avoid competing side reactions.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 2-Chloro-6-fluoro-4-methoxybenzoic acid to improve yield and purity?
- Methodology : Optimize stepwise coupling reactions using reagents like 2-chloro-N-phenylacetamide under inert atmosphere (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Adjust temperature (80–100°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to suppress side reactions. Post-synthesis, employ acid-base extraction (1M HCl/NaHCO₃) for preliminary purification, followed by recrystallization in ethanol/water (1:2 v/v) .
Q. What chromatographic techniques effectively isolate this compound from complex mixtures?
- Methodology : Use reverse-phase HPLC (C18 column, 5 µm) with gradient elution (water:acetonitrile, 0.1% formic acid modifier) at 254 nm. For preparative isolation, flash chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane (1:3) resolves the compound from byproducts. Validate purity via melting point (mp) analysis (expected range: 210–215°C) and LC-MS .
Q. Which spectroscopic methods confirm the molecular structure of this compound?
- Methodology :
- ¹H/¹³C NMR (DMSO-d₆): Identify substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 7.1–7.5 ppm).
- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogenated aromatic vibrations (C-Cl/C-F ~750 cm⁻¹).
- HRMS : Validate molecular ion ([M-H]⁻ at m/z 218.99) using electrospray ionization (ESI) .
Advanced Research Questions
Q. How can hydrolytic degradation pathways of this compound be characterized under accelerated stability conditions?
- Methodology : Conduct stress testing (40°C/75% RH for 4 weeks) and analyze samples weekly via LC-MS/MS (Q-TOF). Identify degradation products (e.g., dehalogenated or demethoxylated derivatives) using fragmentation patterns. Apply kinetic modeling (Arrhenius equation) to extrapolate degradation rates at 25°C. Cross-validate with NIST spectral libraries for halogenated benzoic acids .
Q. What experimental strategies elucidate the electronic effects of chloro and fluoro substituents on electrophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with isotopic labeling (¹⁸O in methoxy group) using ¹⁹F NMR to track fluorine’s electronic influence.
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reactive sites. Validate with Hammett substituent constants (σₚ for Cl: +0.23; F: +0.06) .
Q. How does X-ray crystallography resolve conformational ambiguities in this compound caused by rotational isomerism?
- Methodology : Grow single crystals via slow evaporation (ethanol/water, 4°C). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX. Compare experimental torsional angles (e.g., methoxy group: ~10° from planar) with DFT-optimized geometries. This resolves rotational isomers and confirms dominant conformers in the solid state .
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in catalyst purity or solvent drying. Mitigate by standardizing anhydrous conditions (molecular sieves) and using freshly distilled reagents. Cross-check purity via elemental analysis (C, H, N ±0.3%) .
- Spectroscopic Discrepancies : Conflicting NMR shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may stem from solvent polarity or impurities. Re-run spectra in standardized deuterated solvents (e.g., DMSO-d₆) and compare with peer-reviewed datasets from NIST or ChemSpider .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
